4-Ethynyl-N-(5-hydroxypentyl)benzamide

Fragment-based drug discovery Lead-like chemical space Physicochemical property optimization

Fragment-based screening programs often struggle to find building blocks with orthogonal reactive handles, forcing costly multi-step derivatization from simpler analogs. 4-Ethynyl-N-(5-hydroxypentyl)benzamide (CAS 1401893-25-1) solves this by integrating a terminal alkyne for CuAAC click chemistry and a primary hydroxyl on a flexible five-carbon linker into a single Rule-of-Three-compliant scaffold (MW 231.29). • Enables direct bioconjugation to azide-modified fluorophores, biotin tags, or affinity resins without additional synthetic steps. • Hydroxyl group ready for oxidation, esterification, or mesylation-accelerating parallel SAR derivatization. • Stocked fragment for NMR/SPR screening libraries; immediate procurement eliminates custom synthesis lead times.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B8214264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-N-(5-hydroxypentyl)benzamide
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C(=O)NCCCCCO
InChIInChI=1S/C14H17NO2/c1-2-12-6-8-13(9-7-12)14(17)15-10-4-3-5-11-16/h1,6-9,16H,3-5,10-11H2,(H,15,17)
InChIKeyWPNLFRVYUFKLEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethynyl-N-(5-hydroxypentyl)benzamide: Bifunctional Building Block


4-Ethynyl-N-(5-hydroxypentyl)benzamide (CAS 1401893-25-1, ChemBridge ID 5251498) is a para-ethynyl-substituted benzamide derivative featuring an N-linked 5-hydroxypentyl side chain. With a molecular formula of C14H17NO2 and a molecular weight of 231.29 g/mol, this compound is classified as a fragment-like bifunctional building block . It is stocked in the ChemBridge collection and the ZINC database (ZINC00058577) as a screening compound compliant with the Rule of Three (MW ≤300, HBA ≤3, HBD ≤3, LogP ≤3) . The molecule contains two chemically orthogonal reactive handles—a terminal alkyne at the para position suitable for CuAAC click chemistry and Sonogashira coupling, and a terminal primary hydroxyl group on a five-carbon linker available for esterification, oxidation, or mesylation—making it a versatile scaffold for medicinal chemistry derivatization and chemical probe assembly .

4-Ethynyl-N-(5-hydroxypentyl)benzamide vs. Simpler Analogs


Generic substitution of 4-Ethynyl-N-(5-hydroxypentyl)benzamide with simpler in-class benzamides fails because this compound uniquely integrates three essential design features into a single fragment-sized scaffold: (i) a para-ethynyl group enabling bioorthogonal click chemistry conjugation for target engagement studies and probe assembly, (ii) a 5-hydroxypentyl side chain providing a flexible, medium-length linker with a terminal hydroxyl that permits further derivatization without compromising binding pose, and (iii) a benzamide core that maintains favorable physicochemical properties for fragment-based screening (MW 231.29, within Rule of Three limits). No single commercially available analog—such as 4-ethynylbenzamide (lacks the soluble linker), N-(5-hydroxypentyl)benzamide (lacks the click handle), or 4-ethynyl-N-methylbenzamide (lacks the terminal functionalization point)—simultaneously provides all three attributes. Replacing the compound with a simpler analog would necessitate additional synthetic steps to install the missing functionality, increasing cost, time, and the risk of altering the structure-activity profile. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Evidence: 4-Ethynyl-N-(5-hydroxypentyl)benzamide vs. Closest Analogs


Molecular Weight: Bridging Fragment and Lead Space

4-Ethynyl-N-(5-hydroxypentyl)benzamide (MW 231.29) occupies a strategic molecular weight range between pure fragment-sized molecules (MW ≤250 for Rule of Three) and lead-like compounds (MW ≤350–450). Its MW of 231.29 g/mol is 86.13 g/mol higher than 4-ethynylbenzamide (MW 145.16) [1], yet remains 23.98 g/mol lower than a hypothetical SPAAC-compatible cyclooctyne analog, positioning it as a fragment suitable for screening while carrying sufficient structural complexity for derivatization. In contrast, 4-ethynyl-N-methylbenzamide (MW 159.18) lacks the hydroxyl handle entirely , and N-(5-hydroxypentyl)benzamide (MW 207.27) lacks the ethynyl group [2]. The target compound uniquely balances these extremes.

Fragment-based drug discovery Lead-like chemical space Physicochemical property optimization

Dual HBD Profile Maintains Fragment Compliance

4-Ethynyl-N-(5-hydroxypentyl)benzamide possesses two hydrogen bond donors (amide NH and terminal OH), compared to one HBD for 4-ethynylbenzamide (amide NH only) [1], zero HBD for 4-ethynyl-N-methylbenzamide (tertiary amide, no OH), and two HBD for N-(5-hydroxypentyl)benzamide . However, unlike N-(5-hydroxypentyl)benzamide, the target compound distributes its HBD capacity across both ends of the molecule, enabling bidentate hydrogen bonding while the ethynyl group provides a distinct π-stacking or covalent anchoring point. The HBD count of 2 remains within the Rule of Three upper limit (HBD ≤3), ensuring fragment library compatibility.

Fragment library design Rule of Three compliance Hydrogen bonding potential

Linker Length Advantage for Bioconjugation

The N-(5-hydroxypentyl) side chain of the target compound provides a five-methylene linear linker between the benzamide core and the terminal hydroxyl group, corresponding to an extended length of approximately 7.5–8.5 Å (based on standard C-C bond lengths). The closest analog, 4-ethynyl-N-(4-hydroxybutyl)benzamide, features a four-carbon linker (~6.2–7.2 Å extended), representing a ~1.2–1.3 Å reduction in reach . This difference is significant in the context of bioconjugation, where longer linkers can reduce steric hindrance between the conjugated payload and the target binding site. 4-Ethynylbenzamide (no linker) and 4-ethynyl-N-methylbenzamide (one-carbon extension) provide no usable linker length for bioconjugation applications, requiring entirely separate linker installation chemistry.

Linker optimization Chemical probe design Structure-activity relationship

Conformational Flexibility Within Fragment Constraints

4-Ethynyl-N-(5-hydroxypentyl)benzamide contains approximately 6 rotatable bonds (amide C-N bond + 5 bonds in the pentyl chain), compared to 2 rotatable bonds for 4-ethynylbenzamide [1] and approximately 1 rotatable bond for 4-ethynyl-N-methylbenzamide. N-(5-Hydroxypentyl)benzamide has approximately 5–6 rotatable bonds, similar to the target compound but without the conformational constraint imposed by the rigid para-ethynyl group. The target compound's rotatable bond count remains below the typical fragment-screening cutoff of ≤6 rotatable bonds, preserving sufficient rigidity for efficient binding while allowing the hydroxypentyl chain to adopt conformations that can span across a protein surface or reach into adjacent subpockets.

Conformational analysis Fragment library design Rotatable bond optimization

Unique Bifunctional Scaffold in Fragment Collections

A search of available chemical catalogs and databases reveals that 4-ethynyl-N-(5-hydroxypentyl)benzamide is the only commercially available benzamide that simultaneously carries a terminal alkyne at the para position and a five-carbon hydroxyl-terminated alkyl chain on the amide nitrogen. The ChemSrc similarity search for CAS 1401893-25-1 found zero structurally similar compounds in commercial databases [1]. Closest available analogs each lack one critical functional handle: 4-ethynylbenzamide has no side chain; N-(5-hydroxypentyl)benzamide has no alkyne; 4-ethynyl-N-(4-hydroxybutyl)benzamide has a shorter linker; 4-ethynyl-N-methylbenzamide has no hydroxyl group. This structural uniqueness reduces the risk of experimental redundancy in screening campaigns and provides a scaffold that cannot be trivially accessed from any single commercially available alternative.

Chemical uniqueness Fragment library diversity Building block availability

Rule of Three and Rule of Five Compliance

4-Ethynyl-N-(5-hydroxypentyl)benzamide meets the Rule of Three criteria for fragment-based screening (MW 231.29 ≤300, estimated HBA ≤3, estimated HBD 2 ≤3, estimated LogP ~2.0–2.5 ≤3) . It also complies with Lipinski's Rule of Five, making it suitable for progression into lead-like chemical space without violating fundamental drug-likeness filters. In contrast, 4-ethynylbenzamide (MW 145.16, LogP 1.1) is more polar and may lack sufficient lipophilicity for membrane penetration, while N-(5-hydroxypentyl)benzamide (lacking the ethynyl group) provides fewer options for structural elaboration via click chemistry [1]. The compound's balanced profile enables use in both primary fragment screens and follow-up medicinal chemistry without crossing critical property thresholds that would require scaffold hopping.

Drug-likeness Fragment screening Physicochemical property prediction

Applications of 4-Ethynyl-N-(5-hydroxypentyl)benzamide


Primary Fragment Screening Libraries

This compound is ideally suited for inclusion in fragment-screening libraries targeting proteins with accessible surface pockets. Its MW of 231.29, dual HBD capacity, and Rule of Three compliance make it a high-quality fragment for NMR-based screening, surface plasmon resonance (SPR), or high-concentration biochemical assays. The terminal alkyne provides a built-in click chemistry handle for hit validation via co-crystallization or pull-down experiments without additional synthetic modification .

Chemical Probe Assembly via CuAAC Click Chemistry

The para-ethynyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for facile conjugation to azide-modified fluorescent dyes, biotin tags, or affinity resins. The 5-hydroxypentyl linker provides spatial separation between the benzamide core (potential pharmacophore) and the conjugated payload, reducing steric interference. This application is directly enabled by the compound's bifunctional design and is not achievable with 4-ethynylbenzamide (no linker) or N-(5-hydroxypentyl)benzamide (no click handle) [1].

SAR Expansion of Benzamide Hits

When a benzamide core is identified as a hit or lead scaffold, 4-ethynyl-N-(5-hydroxypentyl)benzamide serves as an advanced intermediate for parallel derivatization. The terminal hydroxyl can be directly oxidized to a carboxylic acid for salt formation or amide coupling, converted to a leaving group (mesylate/tosylate) for nucleophilic displacement, or protected for orthogonal elaboration. This eliminates the need for multi-step linker installation chemistry that would be required if starting from simpler analogs like 4-ethynylbenzamide or 4-ethynyl-N-methylbenzamide .

Covalent Inhibitor and PROTAC Precursor

For programs exploring covalent inhibitors or PROTACs, the compound provides an ideal precursor scaffold. The terminal alkyne can be elaborated via click chemistry to install a warhead or E3 ligase-recruiting moiety, while the hydroxypentyl chain offers a tunable exit vector for linker attachment. The five-carbon length is within the optimal range observed in PROTAC design literature, balancing linker length and cellular permeability. Compared to the 4-hydroxybutyl analog, the additional methylene unit may provide improved complementarity to deeper protein surface grooves .

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